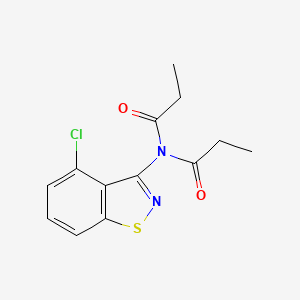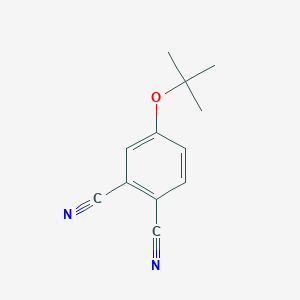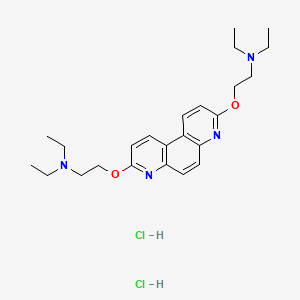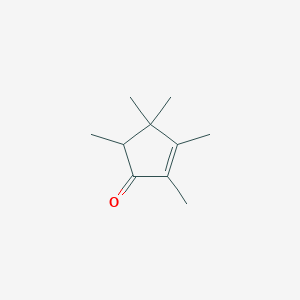![molecular formula C19H18N4O B14341721 N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine CAS No. 105379-57-5](/img/structure/B14341721.png)
N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused with a quinoline ring, which is further substituted with a methoxyphenyl group and a dimethylamine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine typically involves the condensation of 3-methoxybenzaldehyde with 1,3-dimethyl-1H-pyrazol-5-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or tetrahydrofuran. The resulting intermediate is then cyclized to form the pyrazoloquinoline core, followed by further substitution to introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced pyrazoloquinoline derivatives.
Substitution: Substituted pyrazoloquinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Ethoxypropyl)-3-methyl-1H-pyrazolo[3,4-B]quinolin-4-amine: Similar structure with an ethoxypropyl group instead of a methoxyphenyl group.
N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine derivatives: Various derivatives with different substituents on the pyrazole or quinoline rings.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methoxyphenyl group and the dimethylamine group enhances its potential as a versatile scaffold for drug development and other applications.
Eigenschaften
CAS-Nummer |
105379-57-5 |
|---|---|
Molekularformel |
C19H18N4O |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
N-(3-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]quinolin-4-amine |
InChI |
InChI=1S/C19H18N4O/c1-12-17-18(20-13-7-6-8-14(11-13)24-3)15-9-4-5-10-16(15)21-19(17)23(2)22-12/h4-11H,1-3H3,(H,20,21) |
InChI-Schlüssel |
JLFQTYNQQMSTOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C2=NC3=CC=CC=C3C(=C12)NC4=CC(=CC=C4)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid](/img/structure/B14341728.png)
![Ethyl 6-[(E)-benzylideneamino]hexanoate](/img/structure/B14341729.png)
![[2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid](/img/structure/B14341730.png)
